molecular formula C9H15N3 B13088817 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13088817
M. Wt: 165.24 g/mol
InChI Key: QMQZBZLUIKMKEM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by methylation and subsequent amination. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as bromine or copper salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and ethyl groups enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-cyclopropyl-4-ethyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-3-7-8(6-4-5-6)11-12(2)9(7)10/h6H,3-5,10H2,1-2H3

InChI Key

QMQZBZLUIKMKEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2CC2)C)N

Origin of Product

United States

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